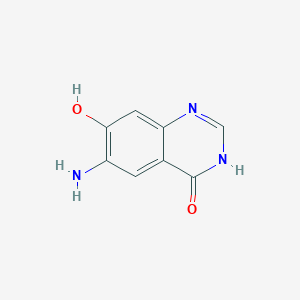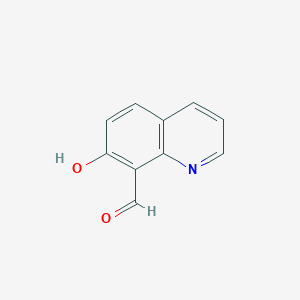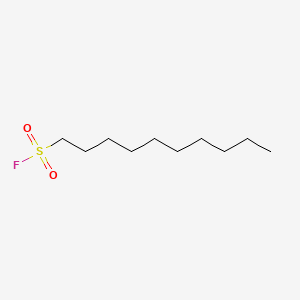
Hepta-1,4-diyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hepta-1,4-diyn-3-ol is an organic compound with the molecular formula C7H6O. It is characterized by the presence of two triple bonds and a hydroxyl group, making it a member of the diynes family. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hepta-1,4-diyn-3-ol can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with acetylene in the presence of a base, such as sodium amide, to form the desired product. Another method includes the use of palladium-catalyzed coupling reactions, where terminal alkynes are coupled with propargyl alcohol derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Hepta-1,4-diyn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alkenes, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hepta-1,4-diyn-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antitumor agent due to its ability to form reactive intermediates that can target cancer cells.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Hepta-1,4-diyn-3-ol involves its ability to undergo cyclization reactions to form reactive intermediates, such as diradicals. These intermediates can interact with various molecular targets, including DNA and proteins, leading to biological effects such as cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiyne: Another member of the diynes family with two triple bonds.
Hexa-1,5-diyn-3-ol: Similar structure but with different positioning of the hydroxyl group.
Octa-1,7-diyn-3-ol: A longer chain diyne with similar reactivity.
Uniqueness
Hepta-1,4-diyn-3-ol is unique due to its specific positioning of the triple bonds and the hydroxyl group, which imparts distinct reactivity and potential for forming a variety of derivatives. Its ability to undergo cyclization reactions to form reactive intermediates also sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H8O |
|---|---|
Molecular Weight |
108.14 g/mol |
IUPAC Name |
hepta-1,4-diyn-3-ol |
InChI |
InChI=1S/C7H8O/c1-3-5-6-7(8)4-2/h2,7-8H,3H2,1H3 |
InChI Key |
MIHHNBNPGKCVMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride](/img/structure/B12947895.png)





![tert-Butyl (S)-methyl(3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12947916.png)





